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Cat. No.: B10769704 Get Quote

Technical Support Center: CP-465022 Maleate
Disclaimer: Initial information suggested that CP-465022 maleate is a P2X3 receptor

antagonist. However, extensive review of the scientific literature indicates that CP-465022 is a

potent and selective non-competitive AMPA receptor antagonist[1][2][3][4]. This technical

support guide has been developed to provide accurate information on the use of CP-465022 as

an AMPA receptor antagonist for in vivo studies.

Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for CP-465022? CP-465022 is a selective, non-

competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

receptor[1][3]. It inhibits AMPA receptor-mediated currents, demonstrating potent

anticonvulsant activity[5]. Its inhibition is not dependent on agonist concentration, use, or

voltage[3].

2. Is CP-465022 a P2X3 receptor antagonist? No, the available scientific literature does not

support the classification of CP-465022 as a P2X3 receptor antagonist. It is well-characterized

as an AMPA receptor antagonist[5][1][2][3]. P2X3 receptors are ligand-gated ion channels

activated by extracellular ATP and are involved in sensory signaling pathways, a distinct

mechanism from that of AMPA receptors[6][7][8].

3. What is the potency of CP-465022? In vitro studies using rat cortical neurons have

determined the IC50 of CP-465022 for inhibiting AMPA receptor-mediated currents to be 25
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nM[5][3].

4. Is CP-465022 selective for specific AMPA receptor subunits? CP-465022 is reported to be

equipotent for AMPA receptors composed of different subunit combinations. This suggests that

it has broad activity against AMPA receptors in various neuronal types[1][3].

5. What are the recommended in vivo applications for CP-465022? Based on its demonstrated

efficacy, CP-465022 is a valuable tool for investigating the role of AMPA receptors in

physiological and pathophysiological processes[5][3]. It has shown potent and efficacious

inhibition of AMPA receptor-mediated hippocampal synaptic transmission and chemically

induced seizures in rats[1][2]. However, it did not show neuroprotective effects in models of

global and focal ischemia at similar doses[2].

6. Is CP-465022 brain penetrant and orally active? Yes, CP-465022 is described as being both

brain penetrant and orally active, making it suitable for systemic administration in in vivo

studies.
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Issue Possible Cause Recommended Solution

Lack of expected in vivo

efficacy

Inappropriate animal model:

CP-465022 was not found to

be neuroprotective in rat

models of global and focal

ischemia[2].

Re-evaluate the suitability of

the chosen animal model. The

compound has demonstrated

efficacy in seizure models[1]

[2].

Suboptimal dosage: The

concentration of the compound

reaching the target tissue may

be insufficient.

Perform a dose-response

study to determine the optimal

concentration for your specific

model and experimental

conditions.

Poor solubility/vehicle

incompatibility: The compound

may not be fully dissolved or

may precipitate upon

administration.

Ensure the selected vehicle is

appropriate for CP-465022

maleate. For the hydrochloride

salt, DMSO is a suitable

solvent. Always check for

complete dissolution before

administration.

Unexpected off-target effects

Interaction with other

receptors/channels: Although

selective, high concentrations

may lead to off-target effects.

CP-465022 has been shown to

block the persistent

component of Nav1.6 channel

activity.

Use the lowest effective

concentration determined from

a dose-response study. Include

appropriate control groups to

assess potential off-target

effects.

Difficulty in dissolving the

compound

Incorrect solvent: The maleate

salt may have different

solubility properties compared

to the hydrochloride salt.

For the hydrochloride salt,

solubility in DMSO is up to 100

mM. If using the maleate salt,

consult the manufacturer's

datasheet for recommended

solvents. Sonication may aid in

dissolution.
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Quantitative Data Summary
Parameter Value Species/Model Reference

IC50 (AMPA receptor

inhibition)
25 nM Rat cortical neurons [5][3]

Experimental Protocols
General Protocol for In Vivo Administration of CP-465022 in a Rat Seizure Model

This protocol is a generalized guideline based on published studies[2]. Researchers should

adapt it to their specific experimental design and institutional guidelines.

Preparation of Dosing Solution:

Based on the desired dosage and the molecular weight of CP-465022 maleate, calculate

the required amount of the compound.

Dissolve the compound in a suitable vehicle. For the hydrochloride salt, DMSO is a

common solvent, which can then be diluted in saline or another aqueous buffer for

injection. The final concentration of DMSO should be kept low (typically <5%) to avoid

vehicle-induced toxicity.

Ensure the solution is clear and free of precipitates before administration.

Animal Dosing:

Use adult male rats of a specific strain as used in cited literature where possible.

Acclimate the animals to the housing conditions for at least one week prior to the

experiment.

Administer CP-465022 via the desired route (e.g., intraperitoneal injection, oral gavage).

The choice of administration route will depend on the experimental goals and the

pharmacokinetic properties of the compound.
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Include a vehicle control group that receives the same volume of the vehicle solution

without the compound.

Induction of Seizures:

At a predetermined time after CP-465022 administration (based on expected time to reach

peak brain concentration), induce seizures using a chemical convulsant (e.g., kainate).

The dose and administration route of the convulsant should be optimized in preliminary

experiments to induce consistent seizure activity.

Behavioral Assessment:

Observe and score the seizure activity in real-time according to a standardized scale (e.g.,

the Racine scale).

Video recording of the animals can be beneficial for later blinded analysis.

Data Analysis:

Compare the seizure scores and latency to seizure onset between the CP-465022-treated

group and the vehicle control group.

Use appropriate statistical tests to determine the significance of any observed differences.
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Caption: AMPA receptor signaling and inhibition by CP-465022.
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Caption: P2X3 receptor signaling pathway for contextual comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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